2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
2-Chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a chloro-substituted benzene sulfonamide core linked to a 4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl moiety. Key structural features include:
- A 2-chlorobenzenesulfonamide group, which is a common pharmacophore in enzyme inhibitors and herbicides.
- A phenyl spacer connecting the sulfonamide and pyridazine units, influencing molecular rigidity and steric interactions.
Properties
IUPAC Name |
2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-11-10-15(19-20-17)12-6-8-13(9-7-12)21-27(24,25)16-5-3-2-4-14(16)18/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBULDLWBBRUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 3-chloropyridazine with a suitable sulfonyl chloride in the presence of a base to form the sulfonylated pyridazine intermediate. This intermediate is then coupled with a phenylamine derivative under conditions that facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In particular, derivatives containing pyridazine rings have shown effectiveness against breast and colon cancer cells, demonstrating their potential as anticancer agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, sulfonamides are often studied as inhibitors of carbonic anhydrases and other enzymes involved in tumor growth and proliferation. The enzyme inhibition studies suggest that modifications in the sulfonamide structure can enhance potency and selectivity .
Antimicrobial Properties
Research has also explored the antimicrobial activity of sulfonamide derivatives. Compounds similar to 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide have been tested against various bacterial strains, showing significant antibacterial effects comparable to established antibiotics . This highlights their potential use in treating bacterial infections.
Case Study 1: Anticancer Evaluation
A study published in 2022 synthesized a series of sulfonamide derivatives and evaluated their anticancer properties using human cancer cell lines. The results indicated that certain derivatives exhibited strong cytotoxicity, leading to apoptosis in cancer cells. The study concluded that the incorporation of specific moieties, such as pyridazine, could enhance anticancer activity .
Case Study 2: Enzyme Inhibition Research
In another investigation focused on enzyme inhibition, researchers synthesized various sulfonamide derivatives and assessed their inhibitory effects on carbonic anhydrase enzymes. The findings revealed that structural modifications significantly impacted the inhibitory potency of these compounds, suggesting a pathway for developing new therapeutic agents targeting metabolic diseases .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Vismodegib (2-Chloro-N-[4-Chloro-3-(2-Pyridinyl)Phenyl]-4-(Methylsulfonyl)Benzamide)
- Core Structure : Benzamide with pyridine and methylsulfonyl groups.
- Key Features :
- 4-(Methylsulfonyl)benzamide backbone with a 2-pyridinyl substituent on the phenyl ring.
- Dual chloro substituents on the benzene ring.
- Biological Target : Smoothened (SMO) receptor antagonist.
- Activity : Ki = 12.2 ± 1.7 nM for SMO inhibition, indicating high affinity .
- Comparison :
- Unlike the target compound, vismodegib features a benzamide (vs. sulfonamide) and a pyridine (vs. pyridazine) ring.
- The methylsulfonyl group is positioned on the benzene ring (vs. pyridazine in the target compound), altering electronic distribution and target specificity.
6-(4-(Methylsulfonyl)Phenyl)Imidazo[2,1-b]Thiazole Derivatives
- Core Structure : Imidazo[2,1-b]thiazole with a methylsulfonylphenyl group.
- Key Features: N,N-dimethylamino substituents enhance COX-2 inhibitory potency.
- Biological Target : COX-2 enzyme.
- Activity : IC50 = 1.2–1.4 μM for COX-2 inhibition .
- Comparison :
- The heterocyclic core (imidazothiazole ) differs significantly from the target compound’s pyridazine , affecting binding pocket interactions.
- Both share methylsulfonylphenyl groups, but the target compound’s sulfonamide group may improve solubility or target selectivity.
Chlorsulfuron (2-Chloro-N-(((4-Methoxy-6-Methyl-1,3,5-Triazin-2-Yl)Amino)Carbonyl)Benzenesulfonamide)
- Core Structure : Benzenesulfonamide linked to a triazine ring.
- Key Features :
- Triazine moiety critical for herbicidal activity.
- Biological Target : ALS enzyme inhibitor.
- Activity : Herbicidal action via ALS inhibition .
- Comparison: The triazine group in chlorsulfuron contrasts with the target compound’s pyridazine, limiting pharmacological overlap. Both utilize chlorobenzenesulfonamide motifs, but the target compound’s pyridazine may confer non-herbicidal bioactivity.
Impact of Substituents and Core Modifications
Heterocyclic Core :
- Pyridazine (target compound) vs. pyridine (vismodegib) or imidazothiazole (COX-2 inhibitors): Pyridazine’s two adjacent nitrogen atoms may enhance hydrogen-bonding interactions compared to single-nitrogen heterocycles.
- Triazine (chlorsulfuron) is structurally distinct, favoring herbicidal over pharmacological activity.
Sulfonamide vs. Benzamide :
- Sulfonamide groups (target compound, chlorsulfuron) improve water solubility and enzyme-binding capacity compared to benzamides (vismodegib).
Substituent Positioning :
- The 6-methylsulfonyl group on pyridazine (target) vs. 4-methylsulfonyl on benzene (vismodegib) alters steric and electronic interactions with target proteins.
Biological Activity
2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.87 g/mol. It features a chloro group, a sulfonamide moiety, and a pyridazine ring, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds structurally similar to 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, related sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria | Mechanism of Action |
|---|---|---|---|
| Compound A | 15.625 | Staphylococcus aureus | Inhibition of protein synthesis |
| Compound B | 62.5 | Enterococcus faecalis | Disruption of cell wall synthesis |
| Compound C | 31.108 | E. coli | Inhibition of nucleic acid production |
Data adapted from recent studies on sulfonamide derivatives .
The mechanism by which 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exerts its biological effects is primarily through the inhibition of key enzymatic pathways involved in bacterial growth and survival. Specifically, it has been suggested that the compound inhibits dihydrofolate reductase (DHFR), leading to reduced levels of tetrahydrofolate and subsequently impairing nucleotide synthesis essential for DNA replication .
Case Studies
- In Vivo Studies : In animal models, compounds similar to 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide have shown promising results in reducing bacterial load in infected tissues. For example, a study reported a significant decrease in bacterial counts in mice treated with related sulfonamide compounds compared to controls .
- Clinical Implications : The potential use of this compound in treating infections caused by multidrug-resistant bacteria has been highlighted in several clinical studies. The ability to penetrate bacterial biofilms makes it a candidate for further development as a therapeutic agent against chronic infections .
Q & A
Q. 1.1. What synthetic methodologies are recommended for preparing 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide?
The synthesis typically involves a multi-step approach:
Pyridazine Core Formation : Start with a cyclization reaction using precursors like amines and diketones to generate the 6-(methylsulfonyl)pyridazin-3-yl moiety .
Sulfonamide Coupling : React the pyridazine intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: DMSO/water) for isolation .
Q. 1.2. How can researchers assess the solubility and stability of this compound for in vitro assays?
Q. 1.3. What spectroscopic techniques are critical for structural characterization?
- NMR : , , and 2D NMR (COSY, HSQC) to confirm aromatic protons, sulfonamide linkages, and pyridazine substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., ESI+ mode, resolving power > 20,000) .
Advanced Research Questions
Q. 2.1. How can CYP-mediated metabolism of this compound be evaluated to predict drug-drug interactions?
- In Vitro Assays : Use recombinant CYP isoforms (CYP2C9, CYP3A4) in microsomal incubations with NADPH cofactor. Monitor metabolites via LC-MS/MS and compare intrinsic clearance (CL) values .
- Cross-Species Comparison : Validate findings in hepatocytes from rats, dogs, and humans to identify species-specific metabolic pathways .
Q. 2.2. What experimental strategies address discrepancies in target-binding affinity data across studies?
- Orthogonal Binding Assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to differentiate nonspecific binding from true target engagement.
- Structural Biology : Resolve co-crystal structures (X-ray crystallography) of the compound bound to its target (e.g., kinases, Hedgehog pathway proteins) to clarify binding modes .
Q. 2.3. How can physiologically based pharmacokinetic (PBPK) modeling optimize dosing regimens?
Q. 2.4. What in vitro assays are recommended to evaluate its potential as a kinase inhibitor?
- Kinase Panel Screening : Test against a panel of 50–100 kinases (e.g., EGFR, VEGFR2) at 1 µM to identify off-target effects.
- Cellular Efficacy : Measure IC values in cancer cell lines (e.g., basal cell carcinoma models) using ATP-lite proliferation assays .
Methodological Guidance for Data Interpretation
Q. 3.1. How to resolve contradictions in metabolic stability data between in vitro and in vivo studies?
Q. 3.2. What computational tools predict the impact of substituents (e.g., methylsulfonyl) on bioavailability?
- QSAR Modeling : Use descriptors like logP, polar surface area, and hydrogen-bonding capacity to correlate structural features with permeability .
- Molecular Dynamics Simulations : Simulate membrane permeation (e.g., Caco-2 monolayers) to evaluate the role of the sulfonyl group in passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
